3-Methylbenzyl thiocyanate
Overview
Description
3-Methylbenzyl thiocyanate is an organic compound with the molecular formula C9H9NS. It belongs to the class of organic thiocyanates, which are characterized by the presence of the thiocyanate functional group (R-SCN).
Mechanism of Action
Target of Action
3-Methylbenzyl thiocyanate, like many thiocyanate derivatives, shows excellent antibacterial, antiparasitic, and anticancer activities . .
Mode of Action
Thiocyanates can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules The mode of action of this compound likely involves interactions with its targets via these SCN groups
Biochemical Pathways
Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail . .
Result of Action
Given its antibacterial, antiparasitic, and anticancer activities , it can be inferred that the compound likely induces changes at the molecular and cellular levels that inhibit the growth or function of bacteria, parasites, and cancer cells.
Biochemical Analysis
Biochemical Properties
3-Methylbenzyl thiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction. Additionally, this compound has been shown to bind to proteins such as albumin, which can affect its distribution and availability in the body .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the type of cell and the concentration of the compound. . For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in the regulation of cellular functions. Furthermore, this compound can affect the expression of genes involved in detoxification processes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, the interaction of this compound with cytochrome P450 can alter the enzyme’s activity, affecting the metabolism of other substances in the cell . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models . At low doses, the compound may have minimal or beneficial effects, such as the activation of detoxification pathways . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage level leads to a sudden increase in the compound’s impact on the organism . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can then enter different metabolic pathways, affecting the levels of other substances in the cell . For example, the metabolism of this compound can influence the levels of thiocyanate and other sulfur-containing compounds . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular function and overall health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to proteins such as albumin, which can affect its localization and accumulation . These interactions are important for determining the compound’s bioavailability and its potential effects on different tissues.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes . For example, the presence of this compound in the mitochondria can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with potassium thiocyanate in an aqueous medium. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound and potassium chloride as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing functional groups.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-Methylbenzyl thiocyanate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzyl thiocyanate: Similar structure but lacks the methyl group on the benzene ring.
Phenyl thiocyanate: Contains a phenyl group instead of a benzyl group.
Methyl thiocyanate: The simplest thiocyanate, with a methyl group attached to the thiocyanate functional group.
Uniqueness: 3-Methylbenzyl thiocyanate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules.
Properties
IUPAC Name |
(3-methylphenyl)methyl thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-3-2-4-9(5-8)6-11-7-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGWUGKMTAEVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958345 | |
Record name | (3-Methylphenyl)methyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37141-50-7 | |
Record name | (3-Methylphenyl)methyl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37141-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbenzyl thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037141507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37141-50-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Methylphenyl)methyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-methylbenzyl thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methylbenzyl thiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGK68M7VN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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